
t-BuDavePhos Pd G4
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Overview
Description
t-BuDavePhos Pd G4: is a fourth-generation Buchwald precatalyst. It is air, moisture, and thermally stable, and highly soluble in a wide range of common organic solvents. This compound is known for its long life in solutions and is an excellent reagent for palladium-catalyzed cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: t-BuDavePhos Pd G4 is synthesized through a series of steps involving the formation of a palladacycle complex. The synthetic route typically involves the reaction of a phosphine ligand with a palladium source under controlled conditions. The reaction conditions often include the use of organic solvents and specific temperatures to ensure the formation of the desired complex .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the product. The process may involve continuous flow reactors and automated systems to maintain consistency and efficiency .
Chemical Reactions Analysis
Mechanistic Role in Cross-Coupling Reactions
t-BuDavePhos Pd G4 operates via a monoligated Pd(0) mechanism, where the sterically demanding ligand prevents undesired ligand crowding. This facilitates oxidative addition and transmetalation steps while stabilizing intermediates through weak agostic interactions . Activation under basic conditions releases the active Pd(0) species, enabling rapid catalytic turnover .
Mizoroki–Heck Alkenylation
This compound efficiently catalyzes the alkenylation of aryl sulfonium salts. For example, coupling 4-methoxyphenyl dimethylsulfonium triflate with butyl vinyl ether achieves 91% yield under optimized conditions (2.5 mol% Pd, 6 mol% ligand, K₂CO₃, 60°C in 1,2-DCE) . Key performance data:
Substrate (R) | Product Yield (%) | Competing Demethylation (%) |
---|---|---|
4-OMe | 91 | <5 |
4-F | 50 | 20 |
4-CF₃ | 17 | 62 |
Electron-deficient substrates (e.g., 4-CF₃) exhibit reduced yields due to preferential demethylation .
Suzuki–Miyaura Coupling
The catalyst enables aryl boronate couplings with aryl halides, including chlorides. For instance, bromobenzonitrile couples with aryl boronic acids in isopropanol under ligand-free conditions with >80% yield . this compound outperforms less bulky ligands (e.g., PPh₃, dppp) in sterically demanding reactions .
Buchwald–Hartwig Amination
This compound facilitates C–N bond formation between aryl halides and amines. Its stability allows reactions to proceed at room temperature with weak bases like K₂CO₃, achieving high yields even with electron-poor substrates .
Comparative Performance with Other Ligands
The ligand’s steric bulk and electronic properties enhance catalytic efficiency over alternatives:
Ligand | Reaction Type | Yield (%) | Required Pd Loading (mol%) |
---|---|---|---|
t-BuDavePhos | Mizoroki–Heck | 91 | 2.5 |
t-BuXPhos | Mizoroki–Heck | 78 | 5.0 |
XPhos | Suzuki–Miyaura | 23 | 10.0 |
PPh₃ | Mizoroki–Heck | 3 | 10.0 |
t-BuDavePhos achieves higher yields at lower Pd loadings due to superior stability and ligand dissociation kinetics .
Substrate Scope and Limitations
Stability and Solubility
This compound represents a versatile catalyst for modern cross-coupling reactions, offering enhanced efficiency and substrate tolerance. Its design principles—combining steric bulk, electronic tuning, and pre-catalyst stability—make it indispensable in synthetic organic chemistry.
Scientific Research Applications
General Information
- CAS Number: 1507403-97-5
- Molecular Formula: C36H47N2O3PPdS
- Molecular Weight: 725.24
- Melting Point: >300 °C
- Form: Powder or crystals
- Functional Group: Phosphine
Reaction Suitability
This compound is suitable for a range of cross-coupling reactions :
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
It functions as a catalyst in these reactions .
Buchwald Precatalysts
Buchwald precatalysts, including this compound, are palladium(II) complexes composed of versatile biarylphosphine ligands . These precatalysts efficiently catalyze carbon-carbon, carbon-nitrogen, carbon-oxygen, carbon-fluorine, carbon-trifluoromethyl, and carbon-sulfur bond formations .
Advantages of Buchwald Precatalysts:
- Air, moisture, and thermally stable
- Good solubility in common organic solvents
- Diverse reactivity
- Accurate control of the ligand-to-palladium ratio
- Efficient formation of LPd(0) species under mild conditions
- Low catalyst loadings
- Short reaction times
Generations of Buchwald Precatalysts:
- G1 & G2 The first (G1) and second (G2) generation precatalysts allow for the generation of LPd(0) species using amide, alkoxide, or carbonate bases .
- G3 Third-generation (G3) precatalysts can accommodate bulky ligands and are highly soluble in organic solvents .
- G4 & G5 Fourth (G4) and fifth (G5) generation precatalysts exhibit higher solubilities and maintain excellent catalytic activity .
- G6 Sixth-generation (G6) precatalysts are highly versatile, with independently tunable ligands, and do not require a base for activation . They often show superior reactivity and selectivity .
Palladium-Catalyzed Desulfinative Coupling Reactions
Mechanism of Action
The mechanism of action of t-BuDavePhos Pd G4 involves the formation of an active palladium species that facilitates the cross-coupling reactions. The molecular targets include organic halides and organometallic reagents, which undergo oxidative addition, transmetalation, and reductive elimination to form the desired products .
Comparison with Similar Compounds
t-BuDavePhos Pd G4 is unique due to its high stability and solubility in organic solvents, as well as its efficiency in catalyzing cross-coupling reactions with lower catalyst loadings and shorter reaction times. Similar compounds include:
- t-BuDavePhos Pd G3
- t-BuXPhos Pd G3
- XantPhos Pd G3
- DavePhos Pd G3
These compounds share similar applications but differ in their ligand structures and specific reaction conditions.
Properties
Molecular Formula |
C36H48N2O3PPdS+ |
---|---|
Molecular Weight |
726.2 g/mol |
IUPAC Name |
ditert-butyl-[2-[2-(dimethylamino)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C22H32NP.C13H11N.CH4O3S.Pd/c1-21(2,3)24(22(4,5)6)20-16-12-10-14-18(20)17-13-9-11-15-19(17)23(7)8;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h9-16H,1-8H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChI Key |
WDFIZKNKKNLAPN-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)(C)[PH+](C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Origin of Product |
United States |
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